2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone
Description
2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone (CAS: 2097938-49-1) is a brominated ketone derivative featuring a pyrazole ring substituted with methyl groups at the 1- and 4-positions. Its molecular formula is C₇H₉BrN₂O, with a molecular weight of 217.06 g/mol . It is supplied as a 10 mM solution in solvents like DMSO, with storage recommendations at 2–8°C for short-term use and –20°C for extended periods to prevent degradation .
Properties
IUPAC Name |
2-bromo-1-(1,4-dimethylpyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5-4-10(2)9-7(5)6(11)3-8/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGWZQQPSFFVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)CBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone typically involves the bromination of 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone may involve large-scale bromination processes using automated reactors and controlled environments to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.
Major Products Formed
Nucleophilic Substitution: Substituted ethanone derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Brominated Pyrazole/Triazole Derivatives
Key Observations:
Pyrazole vs. The pyrazole-based compounds (rows 1, 2, 4) exhibit structural versatility for substitutions, influencing reactivity and solubility.
Substituent Positioning :
- The 1,4-dimethylpyrazole variant (target compound) and its 1,5-dimethyl isomer (row 2) share identical molecular formulas but differ in methyl group placement. This positional isomerism may affect electronic distribution and steric hindrance, altering reactivity in downstream reactions .
- The triazole derivative’s 4-bromophenyl substituent introduces a bulky aromatic group, likely reducing solubility but enhancing π-π stacking interactions in crystallographic packing .
The pyrazol-3-one derivative (row 4) incorporates a bromomethyl group, enabling further alkylation or nucleophilic substitution reactions .
Biological Activity
2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone (CAS No. 2097938-49-1) is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by data tables and relevant case studies.
- Molecular Formula : C7H9BrN2O
- Molecular Weight : 217.06 g/mol
- Solubility : Varies depending on solvent; typically prepared in DMSO for biological assays.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to pyrazole derivatives. 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone has been investigated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong inhibitory effects on bacterial growth .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. It was tested against several fungal strains, demonstrating significant inhibition.
Table 2: Antifungal Activity of 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.039 mg/mL |
| Fusarium oxysporum | 56.74 to 222.31 µM |
The antifungal effects were notable, particularly against Candida species, which are common pathogens in immunocompromised patients .
Case Study: Pyrazole Derivatives in Cancer Research
A study investigating various pyrazole derivatives found that certain structural modifications led to enhanced cytotoxicity against cancer cell lines, including HeLa and MCF7 cells. These findings suggest that further exploration of the structure–activity relationship (SAR) of 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone could yield valuable insights into its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
